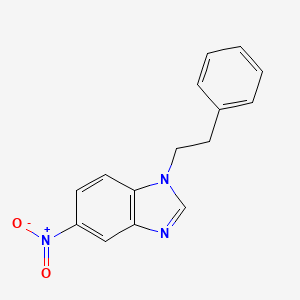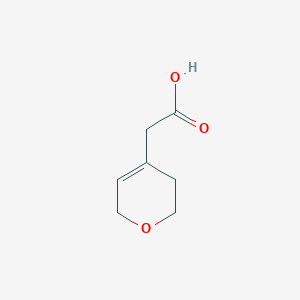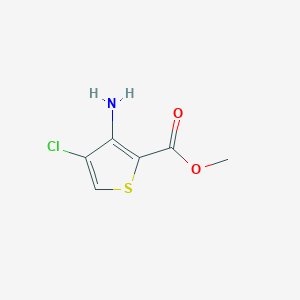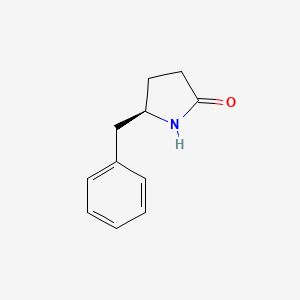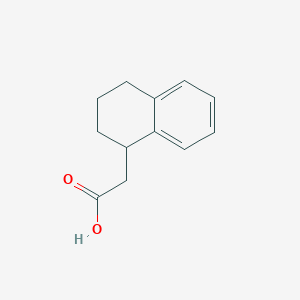
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Overview
Description
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane, also known as TMC, is an organic compound with a unique structure and properties. It is an alicyclic compound composed of four methyl groups and two ethyl groups attached to a six-membered ring. It is a colorless liquid with a mild odor and is primarily used as a solvent in various industrial applications, such as in the production of paints, coatings, and adhesives .
Molecular Structure Analysis
The molecular formula of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane is C13H24 . It is an alicyclic compound composed of four methyl groups and two ethyl groups attached to a six-membered ring.Chemical Reactions Analysis
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane is analyzed in synthetic elastomers and natural rubber studies of cyclic oligomer formation in the copolymerization of isoprene with isobutylene . It is also used in the preparation of butyl rubber .Physical And Chemical Properties Analysis
The molecular weight of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane is 180.33 . It is a colorless liquid with a mild odor . The predicted density is 0.788±0.06 g/cm3 , and the predicted boiling point is 207.4±7.0 °C .Scientific Research Applications
- Context : In synthetic elastomers and natural rubber, researchers study how this compound influences the copolymerization of isoprene with isobutylene. By understanding its role, they can optimize rubber properties and enhance material performance .
- Context : Researchers use 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane as a standard for drug impurity analysis. It aids in quality control and ensures the safety and efficacy of pharmaceutical products .
- Context : Laboratories utilize this compound as a reagent in various biomedical experiments. Its unique structure and properties contribute to understanding biological processes and interactions .
- Context : Researchers explore how 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane interacts with other polymers. Its presence affects material properties, such as elasticity, thermal stability, and chemical resistance .
- Context : Scientists use this compound as a calibration standard in gas chromatography and mass spectrometry. Its well-defined properties aid in accurate compound identification and quantification .
- Context : Industries explore its use in chemical reactions, catalysis, and solvent systems. Understanding its behavior helps optimize production processes and minimize waste .
Elastomer and Rubber Studies
Drug Impurity Control
Biomedical Research Reagents
Material Science and Polymer Chemistry
Analytical Chemistry
Chemical Process Optimization
Future Directions
Given the use of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane in the copolymerization of isoprene with isobutylene and in the preparation of butyl rubber , future research could focus on exploring its potential applications in other types of polymerization reactions or in the synthesis of other types of rubber.
properties
IUPAC Name |
1,1,5,5-tetramethyl-2-prop-1-en-2-ylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-10(2)11-7-8-12(3,4)9-13(11,5)6/h11H,1,7-9H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUZZXPPXLFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(CC1(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017122 | |
| Record name | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |
CAS RN |
63251-38-7 | |
| Record name | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3147804.png)
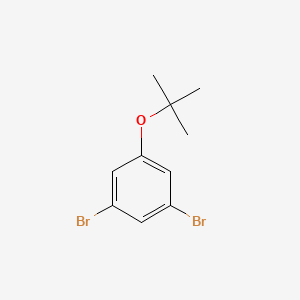
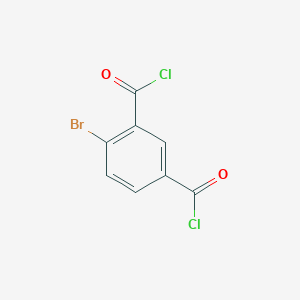
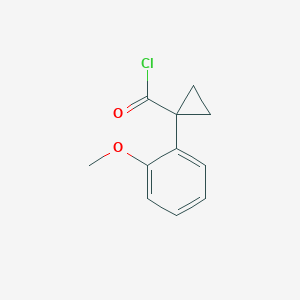
![4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3147827.png)

